molecular formula C8H7FO2 B13619826 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde

Cat. No.: B13619826
M. Wt: 154.14 g/mol
InChI Key: ZTZHJGFLAYYYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol It is characterized by the presence of a fluoro group at the 3-position and a hydroxy group at the 4-position on the phenyl ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent or through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluoro and hydroxy groups on the phenyl ring can influence its reactivity and binding affinity with enzymes and receptors. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde is unique due to the combination of the fluoro, hydroxy, and acetaldehyde functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)acetaldehyde

InChI

InChI=1S/C8H7FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,4-5,11H,3H2

InChI Key

ZTZHJGFLAYYYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.